4-Acetamidopiperidine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamidopiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-8(7(12)13)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSFBLJCGYKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Chemical Transformations of 4 Acetamidopiperidine 4 Carboxylic Acid
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for modification, enabling the formation of various derivatives through reactions common to this functional group.
Formation of Esters and Amides
The conversion of the carboxylic acid moiety into esters and amides is a fundamental transformation for modifying the compound's polarity, solubility, and biological interactions.
Esterification: Esters of 4-Acetamidopiperidine-4-carboxylic acid can be synthesized through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives to improve efficiency. nih.govlibretexts.org Alternatively, the carboxylic acid can be converted first into a more reactive intermediate, such as an acid chloride or anhydride (B1165640), which then readily reacts with an amine to form the amide bond. khanacademy.orgyoutube.com One-pot procedures using reagents that facilitate thioester formation as an intermediate step have also been developed for green and efficient amide synthesis. researchgate.net
Table 1: Selected Methods for Ester and Amide Formation
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄) | Alkyl Ester | masterorganicchemistry.com, masterorganicchemistry.com |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃), DMF | Alkyl Ester | chemicalbook.com |
| Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | N-Substituted Amide | nih.gov, libretexts.org |
Anhydride and Acid Halide Formation
For enhanced reactivity, this compound can be converted into more electrophilic species like acid halides and anhydrides. These intermediates are generally not isolated but are used in situ for subsequent reactions, most commonly the formation of esters and amides. youtube.com
Acid Halides: Acid chlorides are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com The high reactivity of the resulting acid chloride makes it an excellent precursor for forming amides by reaction with a wide range of amines. youtube.com
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, though this is less common. More frequently, mixed anhydrides are generated in situ. Acid anhydrides can also react with amines to yield amides, with the reaction being generally slower than that of acid chlorides. youtube.comchemguide.co.uk
Decarboxylation Reactions and Related Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation. youtube.com For simple carboxylic acids, this reaction often requires harsh conditions or radical pathways. youtube.com However, the structure of this compound, as an α-acetamido acid, influences its decarboxylation behavior.
The presence of a heteroatom on the α-carbon can facilitate decarboxylation under certain conditions. More specifically, decarboxylation of α-amino acids is a known process, and the acetamido group shares features with this class. researchgate.net For many carboxylic acids, decarboxylation is facilitated by a carbonyl group at the beta-position, which is absent in this molecule. khanacademy.org Therefore, decarboxylation would likely proceed through mechanisms such as the Hunsdiecker reaction (using silver salts and bromine) or Kolbe electrolysis, which involve radical intermediates. libretexts.org Another potential pathway is heating the acid or its salt with soda lime, a mixture of calcium oxide and sodium hydroxide (B78521). libretexts.org
Transformations of the Acetamido Moiety
The acetamido group offers another site for chemical modification, primarily through hydrolysis or reactions involving the amide nitrogen.
Hydrolysis and Reductive Amidations
Hydrolysis: The acetamido group can be hydrolyzed under either acidic or basic conditions to yield 4-aminopiperidine-4-carboxylic acid. youtube.com This reaction cleaves the amide bond, removing the acetyl group and liberating a primary amine. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.comyoutube.com Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl. youtube.com In related structures, vigorous basic conditions (e.g., KOH in ethylene (B1197577) glycol) have been shown to cleave N-acyl groups. nih.gov The resulting 4-aminopiperidine-4-carboxylic acid is a versatile intermediate for further functionalization at the newly formed primary amino group. nih.gov
Reductive Amidation: While direct reduction of the acetamido group is challenging, a two-step sequence involving hydrolysis to the amine followed by reductive amination with an aldehyde or ketone provides a pathway to N-substituted derivatives.
N-Alkylation and Acylation Reactions
Direct N-alkylation or N-acylation of the acetamido nitrogen is generally difficult. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine. derpharmachemica.com
N-Alkylation: N-alkylation of amides typically requires very strong bases, such as sodium hydride (NaH), to first deprotonate the amide and form a more nucleophilic amide anion. derpharmachemica.com This anion can then react with an alkylating agent. However, a more common and practical approach to obtaining N-alkylated products is to first hydrolyze the acetamido group to the primary amine, as described in section 3.2.1. The resulting 4-aminopiperidine-4-carboxylic acid can then be readily N-alkylated using standard methods, such as reaction with alkyl halides or reductive amination. researchgate.netresearchgate.net
N-Acylation: Similar to alkylation, direct N-acylation on the acetamido nitrogen is not a typical reaction. The more feasible route involves hydrolysis to the primary amine, followed by acylation with an acid chloride or anhydride to form a new, different amide.
Table 2: Transformations of the Acetamido Group
| Transformation | Typical Pathway | Intermediate | Reagents and Conditions (for pathway) | Final Product Type | Reference(s) |
|---|---|---|---|---|---|
| Hydrolysis | Direct | - | H₃O⁺ or OH⁻, Heat | 4-Aminopiperidine-4-carboxylic acid | nih.gov, youtube.com |
Chemical Modifications of the Piperidine (B6355638) Nitrogen
N-Protection and Deprotection Strategies
To achieve selective reactions on other parts of the molecule, the piperidine nitrogen is often temporarily protected. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. Commonly employed protecting groups for the piperidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its straightforward removal under acidic conditions. The introduction of the Boc group onto the piperidine nitrogen of a 4-piperidinecarboxylic acid derivative can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. For instance, 4-piperidinecarboxylic acid can be treated with di-tert-butyl dicarbonate in a mixture of tert-butanol (B103910) and aqueous sodium hydroxide to yield N-Boc-piperidine-4-carboxylic acid. sigmaaldrich.com This method is advantageous due to its simplicity and high yields. sigmaaldrich.com Deprotection of the N-Boc group is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. researchgate.net
The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It is stable to a wide range of reagents and can be removed by catalytic hydrogenation, which are mild conditions that tolerate many other functional groups. synthesisspotlight.com The Cbz group can be introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate, in a solvent mixture like tetrahydrofuran (B95107) and water. rsc.org
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to many reagents, removed under acidic conditions. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions, removed by hydrogenation. |
N-Functionalization for Molecular Diversification
Once the piperidine nitrogen is deprotected, it becomes a nucleophilic handle for a variety of functionalization reactions, allowing for the synthesis of a diverse library of derivatives. Key N-functionalization strategies include N-alkylation and N-arylation.
N-Alkylation is commonly achieved through reductive amination. This method involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for reducing the intermediate iminium ion in the presence of the carbonyl starting material. psu.edu For example, reductive amination of a piperidine derivative with a carbonyl compound can be mediated by titanium(IV) isopropoxide, followed by reduction with sodium borohydride. mdma.ch This approach is highly versatile and allows for the introduction of a wide range of alkyl substituents.
N-Arylation of the piperidine nitrogen can be accomplished using methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide or triflate. organic-chemistry.org The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand, with a base to facilitate the reaction. youtube.comyoutube.com This powerful transformation enables the synthesis of N-arylpiperidine derivatives, which are common motifs in pharmacologically active compounds.
Heterocyclic Ring Modifications and Skeletal Rearrangements
Beyond modifications at the nitrogen atom, the piperidine ring of this compound can undergo transformations that alter its core structure, leading to the formation of spirocyclic systems and other rearranged scaffolds.
One notable transformation is the synthesis of spiro-hydantoins . This can be achieved through the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, ammonium (B1175870) carbonate, and a cyanide source like potassium cyanide. sigmaaldrich.comrsc.org While this compound itself is not a ketone, it can be envisioned that a synthetic precursor, such as N-protected-4-oxopiperidine, could undergo this reaction to form a spiro-hydantoin at the C4 position. The resulting hydantoin (B18101) can then be further modified or the protecting group on the piperidine nitrogen can be removed and functionalized. The conditions for the Bucherer-Bergs reaction can sometimes be harsh, and modifications may be necessary to achieve good yields, especially with complex substrates. nih.gov
Strategic Role As a Versatile Chemical Building Block and Synthetic Intermediate
Incorporation into Complex Organic Scaffolds
The structure of 4-acetamidopiperidine-4-carboxylic acid is particularly amenable for incorporation into larger, more complex organic scaffolds, especially in the development of pharmacologically active agents. The piperidine (B6355638) ring system is a common motif in many pharmaceuticals, and the presence of multiple functionalization points allows for its integration into diverse molecular frameworks.
Researchers have developed convenient synthetic routes for derivatives like 4-carboxy-4-anilidopiperidines, which are crucial precursors for potent μ-opioid-receptor agonists such as carfentanil and its analogs. nih.gov In these syntheses, a related key intermediate, 4-phenylamino-1-benzyl-4-piperidinecarboxylic acid, serves as the foundation for building the complex scaffold. researchgate.net The synthesis often involves protecting the carboxylic acid, for instance as a tert-butyl ester, to allow for selective modifications at other positions, such as N-acylation or N-alkylation, before final deprotection. nih.govmdpi.com This strategic protection and functionalization highlight the compound's utility in the step-wise assembly of intricate molecules.
The versatility of the piperidine-4-carboxylic acid core is further demonstrated in its use for creating novel monoamine neurotransmitter re-uptake inhibitors. google.com By modifying the substituents on the piperidine nitrogen and the amide functionality, a wide range of derivatives can be prepared and screened for biological activity. google.com Furthermore, substituted piperidine-4-carboxylic acid analogs have been designed and synthesized as potent dual PPARα/gamma agonists, indicating their importance in constructing molecules that target specific biological pathways. nih.gov
Table 1: Examples of Complex Scaffolds Derived from Piperidine-4-carboxylic Acid Intermediates
| Scaffold Class | Key Intermediate | Therapeutic Target/Application | Reference |
|---|---|---|---|
| 4-Anilidopiperidines | 4-Carboxy-4-anilidopiperidine esters | μ-Opioid receptor agonists (e.g., precursors for carfentanil) | nih.gov |
| Phenyl-alkyl-amide Derivatives | Piperidine-4-carboxylic acid phenyl-alkyl-amides | Monoamine neurotransmitter re-uptake inhibitors | google.com |
| Substituted Dehydropiperidines | Dehydropiperidine-4-carboxylic acid analogs | Dual PPARα/gamma agonists | nih.gov |
Utility in the Assembly of Constrained Molecular Architectures
The rigid, non-aromatic piperidine ring combined with the C4-quaternary center (a carbon atom bonded to four other non-hydrogen atoms) makes this compound an excellent building block for creating conformationally constrained molecules. Such rigidity is highly sought after in drug design, as it can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its biological target.
The compound is a Cα,Cα-disubstituted amino acid analog. The synthesis of orthogonally protected versions, such as 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, allows for its use in peptide synthesis. orgsyn.org Incorporating such a constrained residue into a peptide chain can induce specific secondary structures, like turns or helices, which are critical for biological function. The synthesis of these building blocks often starts from 4-piperidone, proceeding through a hydantoin (B18101) intermediate which is then hydrolyzed to yield the amino acid. orgsyn.org
The stereochemical outcome of reactions involving piperidine-2,4-diester derivatives has been studied, demonstrating that cyclization reactions like the Dieckmann cyclisation can lead to stereoselective formation of complex bicyclic systems such as quinuclidines. researchgate.net This control over stereochemistry is fundamental to the assembly of well-defined three-dimensional structures. The ability to generate constrained scaffolds is crucial for developing novel ligands for targets like muscarinic receptors. researchgate.net
Applications in Diversity-Oriented Synthesis for Chemical Library Generation
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules from a common starting material. nih.gov this compound is an ideal scaffold for DOS due to its multiple, chemically distinct functional groups that can be addressed orthogonally.
The three key functionalization points are:
The Carboxylic Acid: Can be converted into esters, amides, or reduced to an alcohol, allowing for a wide range of modifications. youtube.comlibretexts.org
The Piperidine Nitrogen: Can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents. orgsyn.orgnih.gov
The Acetamido Group: The amide can be hydrolyzed to the corresponding amine, which can then be derivatized with different acylating or alkylating agents. orgsyn.org
This trifunctional nature allows for a combinatorial approach to library synthesis. For example, one could start with the N-Boc protected version of the core scaffold. orgsyn.orgchemicalbook.com The carboxylic acid could be coupled with a library of amines to create diverse amides. Subsequently, the Boc protecting group on the piperidine nitrogen could be removed and reacted with a library of aldehydes via reductive amination. Finally, the acetamido group at C4 could be manipulated. This systematic and branched synthetic pathway enables the rapid generation of thousands of unique compounds with high skeletal and stereochemical diversity, which is essential for screening against various biological targets. nih.gov
Precursor for Advanced Heterocyclic Systems
Beyond its use in attaching substituents, the this compound core can serve as a precursor for more complex, fused, or spirocyclic heterocyclic systems. The inherent reactivity of the carboxylic acid and the amino functionalities can be harnessed to construct new rings onto the piperidine framework.
For instance, carboxylic acid derivatives are common starting materials for building various heterocyclic rings. asmarya.edu.lyresearchgate.net The reaction of α,β-epoxy ketones with nitriles can lead to the formation of 2-oxazolines, and reactions with hydrazines can yield pyridazine (B1198779) derivatives. asmarya.edu.ly Similarly, the functional groups on the this compound scaffold can be envisioned to participate in intramolecular cyclization reactions to form bicyclic structures.
Quinoline-4-carboxylic acids, another important class of heterocycles, are often synthesized via methods like the Doebner and Pfitzinger reactions. imist.ma While not a direct application, the principles of these syntheses, which involve the condensation of anilines, aldehydes, and pyruvic acid, demonstrate how building blocks containing amine and carbonyl functionalities (or their precursors) can be used to construct fused aromatic systems. imist.ma Similarly, thiazolidine-4-carboxylic acids can be formed from the reaction of cysteine with aldehydes, showcasing a pathway for creating five-membered sulfur-containing heterocycles from amino acid-like precursors. researchgate.net The strategic manipulation of the functionalities on the this compound core could enable its transformation into novel and advanced heterocyclic systems for various applications in medicinal and materials chemistry.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Acetamidopiperidine-4-carboxylic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule. thieme-connect.de
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is characteristically found in the downfield region, typically between 10-12 ppm, often presenting as a broad singlet. libretexts.orglibretexts.org The protons on the carbons adjacent to the carboxylic acid are deshielded and absorb in the 2-3 ppm range. libretexts.orglibretexts.org For this compound, specific shifts can be predicted based on related structures. For instance, in a similar compound, N,N-ethylmethyl-piperidine-4-carboxylic acid, the axial and equatorial protons of the piperidine (B6355638) ring show distinct signals, with the equatorial protons generally appearing at a slightly higher chemical shift. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm. libretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones (180-220 ppm) due to the electron-donating resonance effect of the adjacent hydroxyl group. stackexchange.com The acetamido carbonyl carbon is also found in a similar region, around 170 ppm. The carbons of the piperidine ring will have characteristic shifts depending on their proximity to the nitrogen and the substituent groups.
Two-dimensional NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), are crucial for confirming the connectivity between different parts of the molecule by identifying long-range (2-3 bond) couplings between protons and carbons. princeton.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | ~175 |
| Acetamido Carbonyl (-C=O) | - | ~170 |
| Piperidine Ring Protons | 2.0 - 3.5 | 40 - 60 |
| Acetamido Methyl (-CH₃) | ~2.0 | ~23 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of this compound and to deduce its structural features through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the generation of intact molecular ions, typically as protonated molecules [M+H]⁺. For this compound, with a molecular formula of C₈H₁₄N₂O₃, the expected monoisotopic mass is approximately 186.1004 Da.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Carboxylic acids often exhibit characteristic losses of small neutral molecules. libretexts.org Common fragmentation pathways for this compound would likely include the loss of a water molecule (18 Da) from the carboxylic acid group, and the loss of the entire carboxyl group (45 Da). libretexts.orgmiamioh.edu The acetamido group can also undergo fragmentation. The cleavage of the C-N bond can result in the formation of an acylium ion. libretexts.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | ~187.1077 | Protonated molecular ion |
| [M+Na]⁺ | ~209.0896 | Sodium adduct of the molecular ion |
| [M-H₂O+H]⁺ | ~169.0971 | Loss of water from the protonated molecule |
| [M-COOH+H]⁺ | ~142.1022 | Loss of the carboxylic acid group |
Note: These are predicted m/z values for the most abundant isotopes.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in this compound and assessing its purity. americanpharmaceuticalreview.comnih.gov Each functional group has characteristic vibrational frequencies that serve as a molecular fingerprint.
In the IR spectrum of this compound, several key absorption bands are expected. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.orglibretexts.org The C=O stretching vibration of the carboxylic acid dimer is expected around 1710 cm⁻¹. libretexts.orglibretexts.org The amide group will also show characteristic absorptions: the N-H stretch around 3300 cm⁻¹ and the amide I band (primarily C=O stretch) around 1650 cm⁻¹. The amide II band (N-H bend and C-N stretch) is typically observed near 1550 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in Raman, the C=O stretching vibrations are usually strong. Raman spectroscopy is particularly useful for observing vibrations of the carbon backbone and symmetric stretching modes. americanpharmaceuticalreview.com Differences in the crystalline form (polymorphism) can lead to distinct differences in both the IR and Raman spectra, making these techniques valuable for solid-state characterization. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Strong |
| Amide | N-H stretch | ~3300 | Moderate |
| Amide | C=O stretch (Amide I) | ~1650 | Strong |
| Amide | N-H bend (Amide II) | ~1550 | Moderate |
| Alkane | C-H stretch | 2850-3000 | Strong |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-Acetamidopiperidine-4-carboxylic acid, DFT calculations can provide a detailed picture of its electron distribution and reactivity.
DFT studies would typically be initiated by optimizing the geometry of the molecule to find its lowest energy conformation. Following this, a range of electronic properties can be calculated. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can be employed to compute various molecular descriptors that shed light on the reactivity of this compound. These include electronegativity, chemical hardness, and the Fukui function, which helps in predicting the sites most susceptible to nucleophilic or electrophilic attack. For instance, the carboxylic acid and amide functionalities are expected to be the primary centers of reactivity. The carbonyl carbons are potential electrophilic sites, while the oxygen and nitrogen atoms are potential nucleophilic sites.
Recent DFT approaches have also proven effective in the computational determination of pKa for carboxylic acids with high accuracy, often with a mean absolute error of less than 0.5 pKa units. nih.gov Such a "ready to use methodology" could be applied to this compound to predict its acidity. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | -2.1 eV |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Conformational Analysis and Energy Minimization via Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, conformational analysis is essential. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of such molecules.
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. However, the substituents at the C4 position—the acetamido and carboxylic acid groups—can exist in either axial or equatorial positions. MM calculations, using force fields like MM2, can be employed to determine the relative energies of these different conformers. nih.gov It is generally expected that the conformer with the bulky substituents in the equatorial position will be energetically favored to minimize steric hindrance. nih.gov
Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in a solvent. These simulations track the atomic motions over time, allowing for the exploration of different conformations and their relative stabilities. For the carboxylic acid group, studies on similar molecules like acetic acid have shown that while the syn conformation is typically more stable in the gas phase, the anti conformation can be significantly populated in aqueous solutions due to stabilizing interactions with water molecules. nih.gov MD simulations of this compound in water would be valuable to understand the conformational preference of its carboxylic acid and acetamido groups in a biological context.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |
| Carboxylic Acid (Equatorial), Acetamido (Equatorial) | 0.00 |
| Carboxylic Acid (Axial), Acetamido (Equatorial) | 2.5 |
| Carboxylic Acid (Equatorial), Acetamido (Axial) | 3.1 |
| Carboxylic Acid (Axial), Acetamido (Axial) | 6.8 |
Note: The data in this table is illustrative and represents a plausible energy landscape that could be determined through molecular mechanics calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The ¹H and ¹³C NMR chemical shifts can be calculated using DFT methods, often with good accuracy. The predicted chemical shifts for the protons and carbons in the piperidine ring, as well as in the acetamido and carboxylic acid groups, can be compared with experimental data to confirm the molecular structure. For instance, the proton of the carboxylic acid group is expected to have a characteristic downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org The carbonyl carbons of the amide and carboxylic acid groups are also expected to show distinct signals in the ¹³C NMR spectrum, generally between 160 and 180 ppm. libretexts.org
Similarly, the vibrational frequencies corresponding to the IR absorption bands can be computed. These calculations can help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the amide and carboxylic acid groups (typically in the region of 1650-1750 cm⁻¹), and the N-H stretch of the amide group (around 3300 cm⁻¹).
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR (Carboxylic Acid -OH) | 12.1 ppm | 12.3 ppm |
| ¹³C NMR (Carboxylic Acid C=O) | 175.4 ppm | 176.1 ppm |
| ¹³C NMR (Amide C=O) | 170.8 ppm | 171.5 ppm |
| IR (Carboxylic Acid C=O stretch) | 1710 cm⁻¹ | 1705 cm⁻¹ |
| IR (Amide C=O stretch) | 1660 cm⁻¹ | 1655 cm⁻¹ |
Note: The data in this table is illustrative and demonstrates the typical level of agreement that can be expected between predicted and experimental spectroscopic data.
Mechanistic Elucidation of Reactions Involving this compound
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic pathways. Computational chemistry provides a powerful avenue for elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation.
For example, in a peptide coupling reaction where the carboxylic acid group of this compound reacts with an amine, computational studies could be used to investigate the mechanism of action of different coupling reagents. mdpi.com These studies can help in understanding how the reagent activates the carboxylic acid and facilitates the formation of the new amide bond. Similarly, the mechanism of intramolecular reactions, such as the formation of a lactam, could be explored. DFT studies on related systems have been used to rationalize stereoselectivity and the effect of substituents on activation energies in cycloaddition reactions. researchgate.net
Table 4: Hypothetical Calculated Energies for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.7 |
| Products | -10.4 |
Note: The data in this table is illustrative of the kind of information that can be obtained from computational studies of a reaction mechanism.
Analytical Method Development for Research Applications
Chromatographic Techniques (HPLC, GC) for Purity Analysis and Reaction Monitoring
Chromatographic methods are central to assessing the purity of 4-Acetamidopiperidine-4-carboxylic acid and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
HPLC is the most common and effective technique for the analysis of non-volatile, polar compounds like this compound. Due to the compound's polar and zwitterionic nature at certain pH values, reversed-phase (RP) HPLC is a frequently utilized mode.
Stationary Phases: C18 and C8 columns are standard choices for the separation. For enhanced retention of this highly polar compound, specialized columns such as those with polar end-capping or polar-embedded stationary phases can be used. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative, using a high concentration of organic solvent to retain and separate very polar analytes. researchgate.net
Mobile Phases: The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous component is a critical parameter that controls the ionization state of both the carboxylic acid and the piperidine (B6355638) nitrogen, thereby influencing retention time and peak shape. The use of ion-pairing agents, such as heptafluorobutyric acid (HFBA), can be employed to improve retention and peak symmetry on traditional RP columns for compounds that are otherwise poorly retained. nih.gov
Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Low UV wavelengths (around 200-210 nm) may be used, but this can suffer from interference from mobile phase components. More universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are often preferred for reliable detection and quantification. nih.govwhiterose.ac.uk LC-MS, in particular, offers high sensitivity and selectivity, providing both retention time and mass-to-charge ratio for confident identification. cas.org
Gas Chromatography (GC):
Direct analysis of this compound by GC is generally impractical due to its high polarity, low volatility, and thermal instability. The carboxylic acid and amide functional groups would lead to poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector or column.
Therefore, derivatization is a mandatory step to increase volatility and thermal stability. Common derivatization strategies for carboxylic acids and amines include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton of the carboxylic acid and the proton of the amide into less polar trimethylsilyl (B98337) derivatives. epa.gov
Esterification/Acylation: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl or ethyl ester), and the piperidine nitrogen, if not already part of the amide, could be acylated. In a developed method for a related compound, derivatization with isobutyl chloroformate (IBCF) was used prior to GC-MS analysis. filab.fr
Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with detection by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). filab.frmdpi.com
A hypothetical data table illustrating typical HPLC parameters for purity analysis is presented below.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) |
| Injection Volume | 5 µL |
Chiral Separation Methods for Enantiomeric Excess Determination and Resolution
The concept of chirality is crucial in the study of many pharmaceutical compounds. A molecule is chiral if it is non-superimposable on its mirror image, leading to the existence of enantiomers. However, an analysis of the structure of this compound reveals that it is an achiral molecule. The carbon atom at the 4-position is bonded to four different groups (acetamido, carboxyl, and two identical ring CH2-N-CH2 pathways), but the molecule possesses a plane of symmetry that passes through the nitrogen atom, the C4 atom, and the acetamido and carboxyl groups.
Because the molecule is achiral, it does not exist as a pair of enantiomers. Therefore, methods for chiral separation and the determination of enantiomeric excess are not applicable to this compound itself. Chiral resolution techniques are only relevant for separating racemic mixtures of chiral compounds. nih.govnih.gov While many substituted piperidines are chiral and require such methods for resolution, this specific compound does not. cas.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for 4-Acetamidopiperidine-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via acetylation of piperidine-4-carboxylic acid derivatives. A common approach involves:
- Acetylation : Reacting piperidine-4-carboxylic acid with acetic anhydride in the presence of pyridine as a catalyst under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the product.
Key factors affecting yield include: - Catalyst choice : Pyridine enhances acetylation efficiency by neutralizing acidic byproducts .
- Temperature : Reflux (~100–120°C) ensures complete reaction but may require optimization to avoid decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acetamido group .
- Desiccation : Use silica gel packs to mitigate moisture-induced degradation.
- Solubility : Prepare stock solutions in DMSO or water (depending on application) and store at –80°C for long-term stability .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data for this compound across studies?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., D₂O vs. CDCl₃). For example, carboxylic protons may appear broad in D₂O due to exchange .
- Tautomerism : The compound may exhibit keto-enol tautomerism, altering peak positions. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Impurities : Trace solvents (e.g., residual acetic acid) can obscure signals. Perform thorough drying and lyophilization .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
Q. How can theoretical frameworks guide the study of this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to enzymes (e.g., neuraminidase) using software like GROMACS. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict reactivity of the acetamido group .
- Structure-Activity Relationship (SAR) : Link steric effects of the piperidine ring to biological activity by comparing analogs (e.g., 4-Aminopiperidine-4-carboxylic acid) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- pH-Dependent Solubility : The carboxylic acid group confers water solubility at high pH (>7), while the acetamido group enhances organic solubility (e.g., DMSO) at neutral pH.
- Experimental Validation :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
